Ethyl 3-(1,3-benzoxazol-2-ylsulfanyl)propanoate
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Overview
Description
Ethyl 3-(1,3-benzoxazol-2-ylsulfanyl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a benzoxazole moiety, which is a bicyclic structure containing both benzene and oxazole rings. The presence of the benzoxazole group imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,3-benzoxazol-2-ylsulfanyl)propanoate typically involves a multi-step process. One common method includes the reaction of salicylaldehyde with o-aminophenol to form the benzoxazole ring. This intermediate is then reacted with ethyl cyanoacetate in the presence of acetic acid and glycerol to yield the final product . The reaction is carried out under mild conditions, typically at a temperature of around 80°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of inexpensive and readily available reagents such as acetic acid and glycerol makes this process cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-benzoxazol-2-ylsulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitrated or halogenated benzoxazole derivatives.
Scientific Research Applications
Ethyl 3-(1,3-benzoxazol-2-ylsulfanyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials
Mechanism of Action
The mechanism of action of ethyl 3-(1,3-benzoxazol-2-ylsulfanyl)propanoate involves its interaction with various molecular targets. The benzoxazole moiety can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The compound’s ability to interact with DNA and proteins also contributes to its anticancer properties.
Comparison with Similar Compounds
Ethyl 3-(1,3-benzoxazol-2-ylsulfanyl)propanoate can be compared with other benzoxazole derivatives:
Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate: Similar structure but with a shorter carbon chain.
Mthis compound: Similar structure but with a different ester group.
Ethyl 3-(1,3-benzothiazol-2-ylsulfanyl)propanoate: Contains a benzothiazole ring instead of a benzoxazole ring.
The unique combination of the benzoxazole ring and the ester group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13NO3S |
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Molecular Weight |
251.30 g/mol |
IUPAC Name |
ethyl 3-(1,3-benzoxazol-2-ylsulfanyl)propanoate |
InChI |
InChI=1S/C12H13NO3S/c1-2-15-11(14)7-8-17-12-13-9-5-3-4-6-10(9)16-12/h3-6H,2,7-8H2,1H3 |
InChI Key |
WOCGUIPNHNHGGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
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